molecular formula C18H22N4O4 B1146024 2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1092538-80-1

2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B1146024
CAS RN: 1092538-80-1
M. Wt: 358.398
InChI Key: PFMPOBVAYMTUOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Naphthyridine derivatives are synthesized through various methods, including the condensation of aminopyridines with different carbonyl compounds, cyclization reactions, and modifications at specific positions of the naphthyridine core to enhance biological activity. For instance, Egawa et al. (1984) explored the synthesis of pyridonecarboxylic acids with antibacterial activity by preparing compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7, indicating the versatility of synthesis approaches in modifying the naphthyridine scaffold for desired biological effects (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives plays a crucial role in their biological activity. Structural modifications, such as the introduction of various substituents at specific positions, significantly influence the compound's interaction with biological targets. For example, Tsuzuki et al. (2004) investigated the structure-activity relationships of novel 7-substituted naphthyridine derivatives as antitumor agents, revealing that specific structural features could enhance cytotoxic activity against tumor cell lines (Tsuzuki et al., 2004).

Chemical Reactions and Properties

Naphthyridine derivatives undergo various chemical reactions, including cyclization and alkylation, to introduce different functional groups that affect their chemical properties and biological activities. The ability to undergo such reactions makes them adaptable scaffolds for developing new therapeutic agents. Pirnat et al. (2010) described the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted naphthyridine derivatives, showcasing the chemical versatility of these compounds (Pirnat et al., 2010).

Scientific Research Applications

Synthesis and Characterization

The synthesis of naphthyridine derivatives, including compounds with similar structures to the one , has been extensively studied. For instance, the synthesis of pyridonecarboxylic acids and their analogues, which share a core naphthyridine structure, has been explored for their antibacterial activities. These compounds are synthesized through reactions involving amino- and/or hydroxy-substituted cyclic amino groups, leading to compounds with significant biological activity (Egawa et al., 1984). Moreover, the development of chiral linear carboxamides incorporating peptide linkages into the naphthyridine framework demonstrates the versatility of these compounds in creating diverse molecular architectures (Khalifa et al., 2016).

Potential Applications

  • Antibacterial Agents : The antibacterial efficacy of naphthyridine derivatives is well-documented. Compounds synthesized from the naphthyridine scaffold have shown promising in vitro and in vivo antibacterial properties, suggesting their potential as novel antibacterial agents (Egawa et al., 1984; Santilli et al., 1975).

  • Antimicrobial Properties : Research into the antimicrobial properties of naphthyridine derivatives, including those with structural features similar to the specified compound, has revealed their potential in combating microbial infections. These studies highlight the structure-activity relationships critical for antimicrobial efficacy, laying the groundwork for the development of new antimicrobial agents (Khalifa et al., 2016).

  • Anti-Inflammatory and Anticancer Potential : Certain naphthyridine derivatives have been found to exhibit significant anti-inflammatory and anticancer activities. For example, a study on naphthyridine-3-carboxamide derivatives identified compounds with dual anti-cancer and anti-inflammatory properties, suggesting their potential in therapeutic applications (Madaan et al., 2013).

properties

IUPAC Name

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMPOBVAYMTUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3 g (10.69 mmol) of 2-amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide in 20 ml of a DMF/Et3N mixture (V/V; 1/1) is placed in an 80 ml microwave tube. This suspension is sparged with argon for 10 minutes and then 1.83 g of (±)-1-methoxy-2-methyl-3-butyn-2-ol (16.03 mmol), 0.081 g of CuI (0.43 mmol) and 0.375 g of bis(triphenylphosphine) palladium(II)dichloride (0.53 mmol) are successively added.
Name
DMF Et3N
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two

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